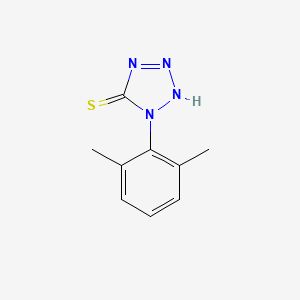

1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol

Description

1-(2,6-Dimethylphenyl)-1H-tetrazole-5-thiol is a tetrazole derivative featuring a sulfur atom at the 5-position and a 2,6-dimethylphenyl substituent at the 1-position of the tetrazole ring. This compound is cataloged in chemical databases and reagent catalogs, indicating its use as a synthetic intermediate or reference material . Its structure combines the electron-withdrawing tetrazole core with sterically hindered aryl substituents, which may influence its reactivity and physicochemical properties.

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-6-4-3-5-7(2)8(6)13-9(14)10-11-12-13/h3-5H,1-2H3,(H,10,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNGKLFVOMPRJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=S)N=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901202422 | |

| Record name | 1-(2,6-Dimethylphenyl)-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901202422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80650-21-1 | |

| Record name | 1-(2,6-Dimethylphenyl)-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80650-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dimethylphenyl)-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901202422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol typically involves the reaction of 2,6-dimethylphenyl isothiocyanate with sodium azide under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the tetrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethylphenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiolate.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolate anions.

Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H10N4S

- Molecular Weight : 206.27 g/mol

- CAS Number : 80650-21-1

This compound features a tetrazole ring, which contributes to its reactivity and utility in various chemical reactions.

Organic Synthesis

1-(2,6-Dimethylphenyl)-1H-tetrazole-5-thiol has been employed in various organic synthesis reactions, particularly in the formation of C–S and C–N bonds.

Case Study: Hydroamination Reactions

A notable application is its use in iodine-catalyzed hydroamination reactions. Research indicates that this compound can effectively couple with styrenes to produce hydroaminated products with high selectivity. For instance, studies demonstrated yields of up to 94% for specific styrene derivatives when reacted under optimized conditions using iodine as a catalyst .

Table 1: Hydroamination Yields

| Substrate | Yield (%) |

|---|---|

| Styrene | 88 |

| 4-Methylstyrene | 92 |

| 3-Methylstyrene | 94 |

| 2-Methylstyrene | 89 |

| 1-Methylstyrene | 78 |

Catalysis

The compound has also been investigated for its potential as a catalyst precursor in various reactions, particularly in CO2 hydrogenation processes. Tetrazole complexes have shown promise due to their ability to stabilize metal centers and facilitate catalytic activity .

Case Study: CO2 Hydrogenation

Recent studies have explored the use of tetrazole derivatives, including this compound, as catalysts for CO2 hydrogenation reactions. These reactions are crucial for developing sustainable chemical processes aimed at reducing greenhouse gas emissions .

Material Science

In material science, tetrazole compounds are being explored for their role in the synthesis of metal-organic frameworks (MOFs). The unique properties of tetrazoles allow for the formation of stable frameworks that can be utilized in gas storage and separation applications.

Table 2: Properties of Tetrazole-based MOFs

| Property | Value |

|---|---|

| Surface Area | High (>1000 m²/g) |

| Gas Adsorption Capacity | Significant for CO₂ |

| Stability | Thermally stable |

Biochemical Applications

In biochemical research, this compound is used as a biochemical reagent in proteomics studies. Its thiol group can participate in various biochemical interactions, making it useful for labeling and detecting proteins .

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The tetrazole ring can also interact with various biological receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to tetrazole-5-thiol derivatives with varying substituents (Table 1). Key differences arise from the position and nature of substituents on the phenyl ring or tetrazole nitrogen:

Key Observations:

- Steric Effects : The 2,6-dimethylphenyl group introduces significant steric hindrance compared to unsubstituted phenyl (e.g., 1-phenyl-1H-tetrazole-5-thiol) or 3,5-dimethylphenyl isomers. This may reduce nucleophilic substitution rates or alter binding in biological systems .

- Electronic Effects : Electron-withdrawing groups (e.g., chlorine in derivatives) enhance electrophilicity at the sulfur atom, whereas methyl groups (electron-donating) may stabilize the thiol tautomer .

Physicochemical and Spectral Properties

- 1-Phenyl-1H-tetrazole-5-thiol : IR spectra show characteristic S-H stretches (~2550 cm⁻¹), while NMR reveals aromatic proton resonances at δ 7.42–7.84 ppm ().

- 1-Methyl-1H-tetrazole-5-thiol : Exhibits a distinct methyl singlet at δ 3.96 ppm (NMR) and a melting point of 173.1°C, indicating higher crystallinity compared to aryl-substituted analogs .

- Chlorobenzyl Derivatives () : IR peaks at 1250–1150 cm⁻¹ (C-O-C) and 750 cm⁻¹ (C-Cl) confirm functional group incorporation.

The absence of specific spectral data for 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol in the provided evidence highlights a gap in publicly available characterization.

Biological Activity

1-(2,6-Dimethylphenyl)-1H-tetrazole-5-thiol is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and antioxidant properties, as well as the mechanisms underlying these effects.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₀N₄S

- Molecular Weight : 206.27 g/mol

- Structural Features : The compound features a tetrazole ring and a thiol group, contributing to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Inhibited growth |

| Staphylococcus aureus | Inhibited growth |

| Candida albicans | Moderate inhibition |

The compound's mechanism of action is believed to involve the formation of covalent bonds with microbial proteins, disrupting their function and leading to cell death.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| A431 (Epidermoid Carcinoma) | 44.77 |

| HCT116 (Colon Cancer) | 201.45 |

| BJ-1 (Normal Skin Cells) | 92.05 |

These findings suggest that the compound may selectively target cancer cells while exhibiting lower toxicity to normal cells . The mechanism appears to involve apoptosis induction through modulation of cellular pathways linked to cell survival and proliferation.

Antioxidant Properties

The antioxidant capacity of this compound has been assessed using the DPPH assay. Results indicate that the compound exhibits significant antioxidant activity even at low concentrations, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies

Several case studies have highlighted the compound's potential in medicinal chemistry:

- A study demonstrated that derivatives of tetrazole compounds, including this compound, showed enhanced activity against multidrug-resistant strains of bacteria .

- Another investigation reported promising results in the treatment of epidermoid carcinoma using this tetrazole derivative, suggesting it could be developed into an effective therapeutic agent for specific cancer types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.